molecular formula C13H18N2O2 B13296929 3-Amino-1-morpholino-3-phenylpropan-1-one

3-Amino-1-morpholino-3-phenylpropan-1-one

Cat. No.: B13296929
M. Wt: 234.29 g/mol
InChI Key: WSVVRZHJASQPOA-UHFFFAOYSA-N
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Description

3-Amino-1-morpholino-3-phenylpropan-1-one is an organic compound with the molecular formula C13H18N2O2. It is a derivative of propanone, featuring an amino group, a morpholino group, and a phenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-morpholino-3-phenylpropan-1-one typically involves the reaction of 3-amino-1-phenylpropan-1-one with morpholine under specific conditions. One common method involves the use of a solvent such as diethyl ether and a catalyst to facilitate the reaction. The reaction is carried out at a controlled temperature to ensure the desired product is obtained with high yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve bulk manufacturing processes. These processes are designed to optimize the yield and purity of the compound while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-morpholino-3-phenylpropan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

3-Amino-1-morpholino-3-phenylpropan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-morpholino-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-morpholino-3-phenylpropan-1-one is unique due to the presence of both the amino and morpholino groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

3-amino-1-morpholin-4-yl-3-phenylpropan-1-one

InChI

InChI=1S/C13H18N2O2/c14-12(11-4-2-1-3-5-11)10-13(16)15-6-8-17-9-7-15/h1-5,12H,6-10,14H2

InChI Key

WSVVRZHJASQPOA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CC(C2=CC=CC=C2)N

Origin of Product

United States

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